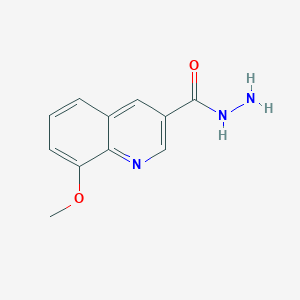
8-Methoxyquinoline-3-carbohydrazide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
8-Methoxyquinoline-3-carbohydrazide is a chemical compound belonging to the quinoline family
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 8-Methoxyquinoline-3-carbohydrazide typically involves the reaction of 8-methoxyquinoline-3-carboxylic acid with hydrazine hydrate. The reaction is usually carried out under reflux conditions, where the carboxylic acid is converted to the corresponding carbohydrazide. The reaction conditions often include the use of a solvent such as ethanol or methanol to facilitate the reaction.
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography.
Análisis De Reacciones Químicas
Types of Reactions: 8-Methoxyquinoline-3-carbohydrazide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline-3-carboxylic acid derivatives.
Reduction: Reduction reactions can convert the carbohydrazide group to other functional groups such as amines.
Substitution: The methoxy group at the 8-position can be substituted with other groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions under basic or acidic conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline-3-carboxylic acid, while reduction could produce quinoline-3-amine derivatives.
Aplicaciones Científicas De Investigación
8-Methoxyquinoline-3-carbohydrazide has a wide range of applications in scientific research, including:
Chemistry: It serves as a building block for the synthesis of more complex quinoline derivatives.
Biology: The compound has been studied for its potential antimicrobial and antitumor activities.
Medicine: Research has explored its use as a potential therapeutic agent for various diseases, including tuberculosis and cancer.
Industry: It can be used in the development of new materials with specific properties, such as fluorescence or catalytic activity.
Mecanismo De Acción
The mechanism of action of 8-Methoxyquinoline-3-carbohydrazide involves its interaction with specific molecular targets. For instance, in antimicrobial applications, it may inhibit the activity of essential enzymes in bacterial cells, leading to cell death. In antitumor applications, it may interfere with cellular pathways involved in cell proliferation and survival. The exact molecular targets and pathways can vary depending on the specific application and the biological system being studied.
Comparación Con Compuestos Similares
Quinoline-3-carbohydrazide: Lacks the methoxy group at the 8-position, which can affect its biological activity and chemical reactivity.
8-Hydroxyquinoline-3-carbohydrazide: Contains a hydroxyl group instead of a methoxy group, which can influence its solubility and interaction with biological targets.
8-Methoxyquinoline-3-carboxylic acid:
Uniqueness: 8-Methoxyquinoline-3-carbohydrazide is unique due to the presence of both the methoxy group and the carbohydrazide group. This combination of functional groups can enhance its reactivity and potential for forming various derivatives with distinct biological activities.
Propiedades
Fórmula molecular |
C11H11N3O2 |
|---|---|
Peso molecular |
217.22 g/mol |
Nombre IUPAC |
8-methoxyquinoline-3-carbohydrazide |
InChI |
InChI=1S/C11H11N3O2/c1-16-9-4-2-3-7-5-8(11(15)14-12)6-13-10(7)9/h2-6H,12H2,1H3,(H,14,15) |
Clave InChI |
AFKAMQXVGQVXJT-UHFFFAOYSA-N |
SMILES canónico |
COC1=CC=CC2=CC(=CN=C21)C(=O)NN |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


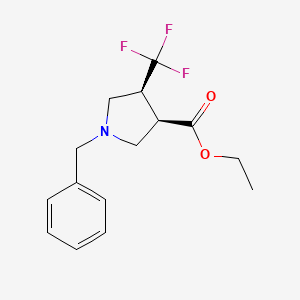
![Methyl 3-(6,7-dihydro-5H-pyrrolo[2,1-c][1,2,4]triazol-3-yl)propanoate](/img/structure/B13025147.png)
![3-bromo-6-fluoro-1-methyl-1H-pyrrolo[3,2-b]pyridine](/img/structure/B13025154.png)
![4,6-Dibromothieno[2,3-d]pyrimidine](/img/structure/B13025156.png)
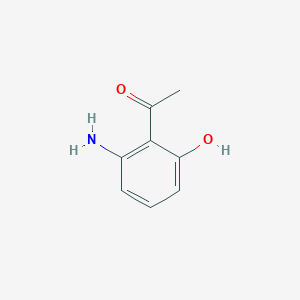
![4-Oxo-4,5,6,7-tetrahydrofuro[3,2-c]pyridine-2-carboxylic acid](/img/structure/B13025166.png)
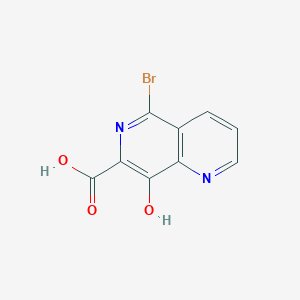

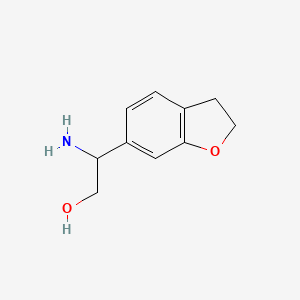
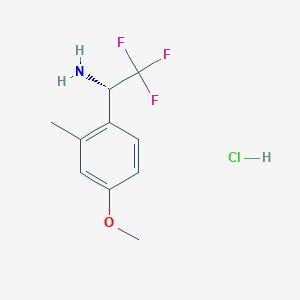
![4-chloro-3-methyl-1H-pyrrolo[2,3-c]pyridine](/img/structure/B13025182.png)
![(7R,8aR)-7-Fluorohexahydropyrrolo[1,2-a]pyrazin-1(2H)-one](/img/structure/B13025185.png)
![1,6-Dimethyl-3-(3-nitrophenyl)pyrimido[5,4-e][1,2,4]triazine-5,7(1H,6H)-dione](/img/structure/B13025190.png)

